REACTION_CXSMILES
|
[C:1]([C:4]1[CH:5]=[N:6][CH:7]=[CH:8][CH:9]=1)(=O)[CH3:2].C([O-])(=O)C.[NH4+].C([BH3-])#[N:16].[Na+].Cl>CO>[N:6]1[CH:7]=[CH:8][CH:9]=[C:4]([CH:1]([NH2:16])[CH3:2])[CH:5]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
82.6 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1C=NC=CC1
|
Name
|
|
Quantity
|
1.03 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
57.8 mmol
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
After the mixture has been stirred for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After being stirring for one day
|
Duration
|
1 d
|
Type
|
WASH
|
Details
|
The resulting solution was washed with diethyl ether
|
Type
|
EXTRACTION
|
Details
|
The liberated amine was extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic extracts were dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |